molecular formula C12H10ClNS B8712216 2-(Benzylsulfanyl)-3-chloropyridine CAS No. 96009-28-8

2-(Benzylsulfanyl)-3-chloropyridine

Cat. No. B8712216
Key on ui cas rn: 96009-28-8
M. Wt: 235.73 g/mol
InChI Key: WKAPYXLDUJXUED-UHFFFAOYSA-N
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Patent
US05139565

Procedure details

10 g of 2,3-dichloropyridine, 11.2 g of anhydrous potassium carbonate and 100 ml of dimethylsulfoxide were mixed to obtain a suspension. To this suspension, 10 ml of a dimethylsulfoxide solution of 10.1 g of benzyl mercaptan was dropwise added over a period of about 20 minutes at 110° C. Then, the mixture was reacted at a temperature of from 120 to 130° C. for about 1.5 hours. Thereafter, the reaction product was put into water and extracted with methylene chloride. The methylene chloride layer was dried over anhydrous sodium sulfate. Then, methylene chloride was distilled off under reduced pressure, and the obtained residue was purified by silica gel column chromatography to obtain 12.5 g of oily 2-benzylthio-3-chloropyridine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].CS(C)=O.[CH2:19]([SH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[CH2:19]([S:26][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Name
Quantity
11.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a suspension
CUSTOM
Type
CUSTOM
Details
Then, the mixture was reacted at a temperature of from 120 to 130° C. for about 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, methylene chloride was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NC=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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